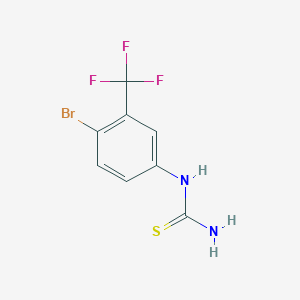
1-(4-Bromo-3-(trifluoromethyl)phenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-3-(trifluorometil)fenil)tiourea es un compuesto organosulfurado con la fórmula molecular C8H6BrF3N2S. Es un derivado de la tiourea, caracterizado por la presencia de un átomo de bromo y un grupo trifluorometilo unido al anillo fenilo.
Métodos De Preparación
La síntesis de 1-(4-Bromo-3-(trifluorometil)fenil)tiourea típicamente involucra la reacción de 4-bromo-3-(trifluorometil)anilina con tiourea bajo condiciones específicas. La reacción generalmente se lleva a cabo en un disolvente como etanol o metanol, calentando la mezcla a reflujo durante varias horas. El producto resultante se purifica mediante recristalización .
Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. Estos métodos a menudo incluyen pasos adicionales como la extracción con disolventes, la filtración y el secado para garantizar que el producto final cumpla con los estándares industriales .
Análisis De Reacciones Químicas
1-(4-Bromo-3-(trifluorometil)fenil)tiourea experimenta diversas reacciones químicas, incluyendo:
Oxidación: Este compuesto puede oxidarse para formar sulfoxidos o sulfonas, dependiendo del agente oxidante y las condiciones utilizadas.
Reducción: Las reacciones de reducción pueden convertir el grupo tiourea en un grupo tiol o amina.
Sustitución: El átomo de bromo puede sustituirse con otros nucleófilos, como aminas o alcóxidos, para formar nuevos derivados.
Los reactivos comunes utilizados en estas reacciones incluyen peróxido de hidrógeno para la oxidación, hidruro de aluminio y litio para la reducción y diversos nucleófilos para las reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
1-(4-Bromo-3-(trifluorometil)fenil)tiourea tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de 1-(4-Bromo-3-(trifluorometil)fenil)tiourea implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, en la biología vegetal, se une al receptor DWARF1 (GID1) insensible a la giberelina, formando enlaces de hidrógeno con los residuos Phe238 y Ser191. Esta interacción mejora su afinidad de unión y promueve la actividad similar a la giberelina . En la investigación del cáncer, induce la apoptosis en las células cancerosas al inhibir los niveles de interleucina-6 (IL-6) y activar las vías proapoptóticas .
Comparación Con Compuestos Similares
1-(4-Bromo-3-(trifluorometil)fenil)tiourea se puede comparar con otros derivados de la tiourea, como:
1-(4-Nitrofenil)-2-tiourea: Conocido por su uso en la síntesis orgánica y como reactivo en la química analítica.
1-(2-Metoxifenil)-2-tiourea: Utilizado en el desarrollo de productos farmacéuticos y agroquímicos.
1-(4-Bromo-2-(trifluorometil)fenil)-2-tiourea: Similar en estructura pero con diferentes sustituyentes, lo que lleva a variaciones en la reactividad química y las aplicaciones.
La singularidad de 1-(4-Bromo-3-(trifluorometil)fenil)tiourea radica en su combinación específica de grupos bromo y trifluorometilo, que confieren propiedades químicas y actividades biológicas distintas .
Propiedades
Fórmula molecular |
C8H6BrF3N2S |
|---|---|
Peso molecular |
299.11 g/mol |
Nombre IUPAC |
[4-bromo-3-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C8H6BrF3N2S/c9-6-2-1-4(14-7(13)15)3-5(6)8(10,11)12/h1-3H,(H3,13,14,15) |
Clave InChI |
QOZRMDHHPQZZHI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NC(=S)N)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4-Chloro-3-nitrophenyl)methyl]hydrazine](/img/structure/B12436678.png)


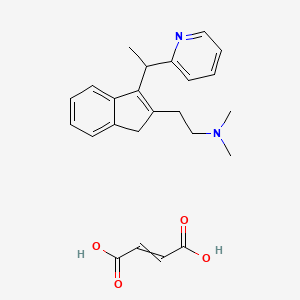
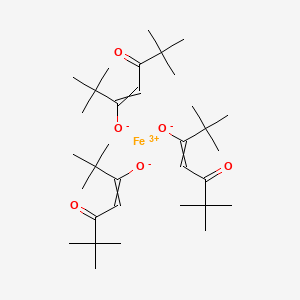
![2-[5,6-dichloro-2-[[20-[[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B12436694.png)
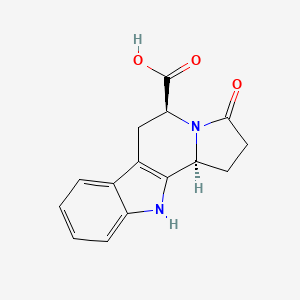


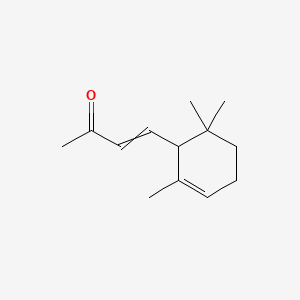

![(9S,10S,11S,14S,20S,21S)-31-chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B12436722.png)

![(2-{[(2R)-2-(dodeca-4,7,10-trienoyloxy)-3-(hexadecyloxy)propoxy(hydroxy)phosphoryl]oxy}ethyl)trimethylaminyl](/img/structure/B12436756.png)
